![molecular formula C7H11Cl2N3O2 B2956350 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride CAS No. 2243507-52-8](/img/structure/B2956350.png)

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

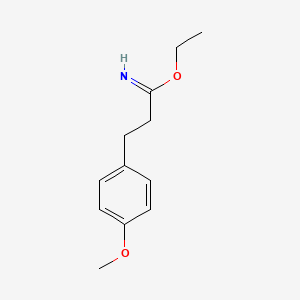

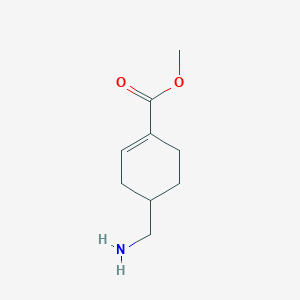

“4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride” is a chemical compound with the molecular formula C5H11Cl2NO . It is a derivative of morpholine, a heterocyclic organic compound containing a ring of four carbon atoms and one nitrogen atom and one oxygen atom .

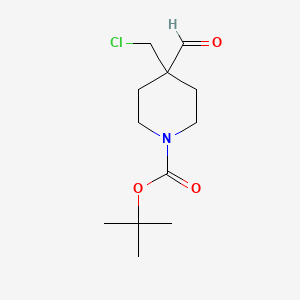

Molecular Structure Analysis

The molecular structure of “4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride” can be inferred from its molecular formula, C5H11Cl2NO . It contains a morpholine ring, which is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom . Attached to this ring is a chloromethyl group and an oxadiazolyl group .Applications De Recherche Scientifique

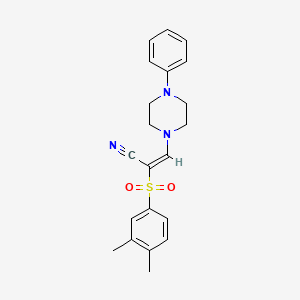

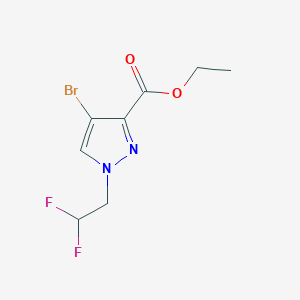

Pharmacological Interest of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them subjects of intense research in medicinal chemistry. These compounds, characterized by a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, have been shown to bind effectively with various enzymes and receptors, eliciting diverse bioactivities. Research has demonstrated their potential in treating various ailments, highlighting their significance in developing new medicinal agents. Their therapeutic roles include anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral activities, and more, underscoring the extensive pharmacological applications of 1,3,4-oxadiazole-based compounds (Verma et al., 2019).

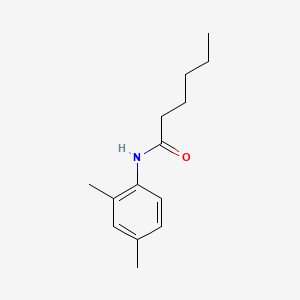

Morpholine Derivatives in Pharmacology

Morpholine and its derivatives have garnered attention due to their incorporation in pharmacologically active compounds. The structural feature of the morpholine ring, including one nitrogen atom and one oxygen atom, facilitates its interaction with biological systems through weak interactions. This interaction mechanism has paved the way for the development of morpholine-based compounds with significant therapeutic potency, used in treating various conditions. The review of morpholine and pyrans derivatives highlights their broad spectrum of pharmacological profiles, emphasizing the importance of such compounds in contemporary medicinal research (Asif & Imran, 2019).

Synthesis and Biological Roles of 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazole derivatives and their biological roles have been a subject of research, aiming at developing biologically active cores for medicinal use. These compounds have shown promise in treating numerous diseases, leading to innovative methods for their synthesis and application in medicinal chemistry. The review covering the period from 2005 to 2019 provides an overview of the advancements in the synthesis and biological applications of 1,3,4-oxadiazole candidates, offering insights into their therapeutic potential (Nayak & Poojary, 2019).

Mécanisme D'action

Morpholine

is a common moiety in pharmaceuticals and other biologically active compounds. It is a versatile building block in organic synthesis . For example, Amorolfine, a morpholine derivative, is an antifungal drug that inhibits the fungal enzymes D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways .

Oxadiazole

is another important heterocyclic compound. It is a part of many biologically active molecules and drugs. The oxadiazole ring can participate in various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents .

Propriétés

IUPAC Name |

4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O2.ClH/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLACEUKTPCIQLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(O2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2956279.png)

![1-(2,4-dichlorophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2956281.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2956282.png)

![1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2956284.png)

![1-{3-[(3-Nitropyridin-2-yl)amino]phenyl}azetidin-2-one](/img/structure/B2956288.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-chlorobenzyl)acetamide](/img/structure/B2956289.png)